molecular formula C7H12O2 B2970463 Ethyl 2-cyclopropylacetate CAS No. 53432-87-4

Ethyl 2-cyclopropylacetate

Cat. No.: B2970463
CAS No.: 53432-87-4
M. Wt: 128.171
InChI Key: AODPICOFZRYWKI-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropylacetate (CAS 53432-87-4) is an ester derivative characterized by a cyclopropane ring attached to the alpha-carbon of an acetate group. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol . Commercially available from suppliers like Aladdin and CymitQuimica, it is offered in purities ranging from 95% to 97% and stored under argon at room temperature . The compound is widely utilized in organic synthesis, particularly as a precursor for pharmaceuticals and bioactive molecules. Its cyclopropane moiety imparts unique steric and electronic properties, making it valuable in designing rigid molecular architectures.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyclopropylacetate can be synthesized through several methods. One common method involves the reaction of ethyl bromoacetate with cyclopropylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the esterification of cyclopropylacetic acid with ethanol in the presence of an acid catalyst. This method is preferred due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyclopropylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-cyclopropylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research has shown its potential in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of flavor and fragrance compounds.

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropylacetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of cyclopropylacetic acid. This acid can then participate in various metabolic pathways, exerting its effects through interactions with cellular receptors and enzymes .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key physical and structural parameters of ethyl 2-cyclopropylacetate and its analogs:

Compound CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Purity (%)
This compound 53432-87-4 C₇H₁₂O₂ 128.17 Not reported Not reported 95–97
Mthis compound 34108-21-9 C₆H₁₀O₂ 114.14 138.1 1.0 N/A
Ethyl 2-amino-2-cyclopropylacetate 1284942-95-5 C₇H₁₃NO₂ 143.18 Not reported Not reported N/A
Ethyl 2-hydroxyacetate 623-50-7 C₄H₈O₃ 104.10 190–195 1.12 N/A

Key Observations :

  • Mthis compound (CAS 34108-21-9) has a lower molecular weight and higher volatility (boiling point 138.1°C) compared to its ethyl counterpart, making it more suitable for reactions requiring lower temperatures .
  • Ethyl 2-amino-2-cyclopropylacetate (CAS 1284942-95-5) introduces an amino group, increasing molecular weight to 143.18 g/mol and enabling participation in nucleophilic reactions .
  • Ethyl 2-hydroxyacetate (CAS 623-50-7) lacks the cyclopropane ring but shares ester functionality, exhibiting higher density (1.12 g/cm³) and a significantly elevated boiling point .

This compound

  • Reactivity : The cyclopropane ring stabilizes adjacent carbocations, facilitating alkylation and ring-opening reactions. However, the absence of electron-withdrawing groups (e.g., Cl, Br) reduces electrophilicity compared to halogenated analogs .
  • Applications : Used in synthesizing spirocyclic compounds and peptidomimetics. For example, it serves as a precursor for cyclopropane-containing heterocycles in drug discovery .

Methyl 2-Chloro-2-cyclopropylideneacetate (CAS 82979-45-1)

  • Reactivity : The chloro and cyclopropylidene groups enhance electrophilicity, enabling Michael additions and Grignard reactions. For instance, it reacts with dialkythioureas to form spirocyclopropaneoxazolines .
  • Applications : Critical in synthesizing PDE5 inhibitors (e.g., Tadalafil analogs) and bioactive spirocycles .

Ethyl 2-Amino-2-cyclopropylacetate

  • Reactivity: The amino group allows for Schiff base formation and peptide coupling. It is employed in synthesizing cyclopropane-containing amino acid analogs for antimicrobial agents .

Research Findings and Case Studies

  • Spirocyclic Synthesis: this compound was used to synthesize 6-amino-3-azabicyclo[3.1.0]hexane, a scaffold for CNS-targeting drugs. The reaction involved sequential Grignard additions and cyclization .
  • Pharmaceutical Intermediates : Methyl 2-chloro-2-cyclopropylideneacetate enabled the synthesis of Tadalafil analogs via regioselective cyclopropane ring-opening, achieving yields up to 64.7% .
  • Comparative Stability : Ethyl esters generally exhibit higher hydrolytic stability than methyl esters due to reduced electrophilicity, making them preferable in prolonged reactions .

Biological Activity

Ethyl 2-cyclopropylacetate, an organic compound with the molecular formula C7_7H12_{12}O2_2 and CAS number 53432-87-4, is a member of the ester family characterized by its cyclopropyl group attached to an acetyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

This compound is a colorless liquid with a fruity odor, making it appealing for applications in flavor and fragrance industries. Its structure can be represented as follows:

C7H12O2 Ethyl 2 cyclopropylacetate \text{C}_7\text{H}_{12}\text{O}_2\quad \text{ Ethyl 2 cyclopropylacetate }

Key Features:

  • Ester Functional Group: This allows for hydrolysis reactions, leading to the formation of cyclopropylacetic acid.
  • Cyclopropyl Group: This moiety can mimic certain natural functionalities found in biomolecules, enhancing its potential as a drug candidate or biochemical probe.

The biological activity of this compound primarily revolves around its ability to act as a substrate for enzymatic reactions. It undergoes hydrolysis catalyzed by esterases, leading to the formation of cyclopropylacetic acid, which can then participate in various metabolic pathways. The mechanism can be summarized as follows:

  • Ester Hydrolysis: this compound is hydrolyzed by enzymes such as esterases.
  • Formation of Cyclopropylacetic Acid: The hydrolysis product can interact with cellular receptors and enzymes, modulating various biochemical pathways.

Biological Activity and Applications

Research indicates that this compound exhibits notable biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that derivatives of this compound may influence cancer cell growth and apoptosis.
  • Enzyme Modulation: The compound's interactions with specific enzymes could lead to altered metabolic processes.
  • Potential Drug Development: Its unique structure positions it as a candidate for further exploration in pharmacology.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeatureBiological Activity
Ethyl 2-amino-2-cyclopropylacetateContains an amino groupModulates biochemical pathways
Cyclopropylacetic AcidFree acid formPotentially involved in metabolic pathways
Ethyl 2-methylpropanoateMethyl instead of cyclopropylVaries in reactivity and biological effects

Case Studies and Research Findings

  • Enzymatic Studies: this compound has been shown to act as a substrate for various enzymes involved in ester hydrolysis. This property is significant for understanding its metabolic fate in biological systems .
  • Anticancer Research: In vitro studies have indicated that derivatives of this compound may have inhibitory effects on cancer cell lines, suggesting potential applications in oncology .
  • Synthesis and Applications: The compound serves as a valuable building block for synthesizing more complex organic molecules, which could be utilized in developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-cyclopropylacetate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of cyclopropylacetic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 acid:ethanol), and reaction time (6–12 hours). Monitoring via thin-layer chromatography (TLC) or GC-MS ensures completion. Alternative routes involve transesterification of methyl cyclopropylacetate with ethanol using lipases or metal catalysts for greener synthesis .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

  • NMR : Analyze the cyclopropane ring protons (δ 0.5–1.5 ppm for CH₂ groups) and ester carbonyl (δ ~170 ppm in ¹³C NMR). The ethyl group shows triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~4.1 ppm, CH₂) signals .
  • MS : Molecular ion peaks (e.g., m/z 114 for [M]⁺) and fragmentation patterns (e.g., loss of ethoxy group, m/z 71) confirm the structure .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Density : ~1.0 g/cm³.
  • Boiling point : ~138°C at 760 mmHg.
  • Flash point : ~29°C (flammable liquid, requiring inert atmosphere handling) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s spectral properties?

Discrepancies in NMR chemical shifts or IR stretching frequencies may arise from solvent effects, conformational flexibility, or computational model limitations. Use density functional theory (DFT) with solvent corrections (e.g., PCM model) and compare with experimental data. Validate via cross-referencing crystallographic angles (e.g., cyclopropane C-C-C angles ~59–60°) .

Q. What strategies are effective for incorporating this compound into bioactive compounds, and how does the cyclopropane ring influence activity?

The cyclopropane ring introduces steric constraint and electronic effects, enhancing binding affinity in peptides or enzyme inhibitors. Synthetic methodologies include:

  • Peptide coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to attach the ester to amino acid backbones.
  • Ring-opening reactions : React with nucleophiles (e.g., amines) to generate cyclopropane-containing analogs. Studies on cyclopropyl amino acid analogs show improved metabolic stability and receptor selectivity .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

Stability studies under accelerated conditions (e.g., 40°C, 75% RH) reveal hydrolysis of the ester group to cyclopropylacetic acid. Use HPLC to quantify degradation products. Buffered solutions (pH 4–6) minimize hydrolysis, while alkaline conditions (pH >8) accelerate it. Storage at ≤4°C in anhydrous solvents is recommended .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in cycloaddition reactions?

Frontier molecular orbital (FMO) theory and transition-state modeling (e.g., IRC calculations) predict regioselectivity in Diels-Alder reactions. The strained cyclopropane ring acts as an electron-deficient dienophile. Validate predictions with experimental yields and stereochemical outcomes (e.g., endo/exo ratios) .

Q. How can stereochemical outcomes be controlled in derivatives of this compound during asymmetric synthesis?

Chiral catalysts (e.g., Jacobsen’s Co-salen complexes) or enzymatic resolution (e.g., Candida antarctica lipase) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .

Q. Methodological and Ethical Considerations

Q. What protocols ensure safe handling and disposal of this compound given its flammability and toxicity?

  • Use explosion-proof equipment and inert gas purging during synthesis.
  • Store in sealed containers with desiccants.
  • Neutralize waste with dilute NaOH before disposal. Safety data sheets (SDS) recommend PPE (gloves, goggles) and first-aid measures (e.g., eye irrigation with water) .

Q. How should researchers address reproducibility challenges in synthetic workflows involving this compound?

Document reaction parameters (e.g., stirring rate, catalyst purity) and validate via inter-laboratory trials. Use standardized reference materials (e.g., NIST-traceable reagents) and share raw spectral data in supplementary files .

Q. What ethical guidelines apply when publishing contradictory data on this compound’s bioactivity?

Disclose all experimental conditions (e.g., cell lines, assay protocols) to enable replication. Avoid selective reporting; use statistical tests (e.g., ANOVA) to confirm significance. Cite prior work transparently, even if results conflict .

Properties

IUPAC Name

ethyl 2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-9-7(8)5-6-3-4-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODPICOFZRYWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53432-87-4
Record name Ethyl cyclopropaneacetate
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